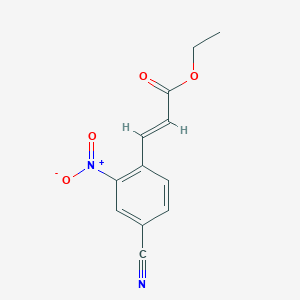

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

描述

属性

IUPAC Name |

ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKQJPKYJSLNX-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Protocols

Mechanistic Overview :

- Enolate Formation : Ethyl cyanoacetate undergoes deprotonation at the α-position by a base (e.g., triethylamine, piperidine) to form a nucleophilic enolate.

- Condensation : The enolate attacks the carbonyl carbon of 4-cyano-2-nitrobenzaldehyde, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated acrylate, predominantly in the (E)-configuration due to steric and electronic effects.

Critical Factors :

- Nitro Group Influence : The electron-withdrawing nitro group at the ortho position reduces aldehyde reactivity, necessitating higher temperatures or stronger bases.

- Steric Hindrance : Bulky substituents (e.g., nitro at C2) may slow reaction kinetics, requiring extended times or microwave assistance.

Microwave-Assisted Synthesis

Microwave (MW) irradiation accelerates reaction rates while maintaining high regioselectivity.

Case Study: Ethanol-Water System

| Substrate | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Cyano-2-nitrobenzaldehyde | Triethylamine | EtOH/H₂O (1:1) | 40 min | 80–95% |

Procedure :

- Reactants : 4-Cyano-2-nitrobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), triethylamine (10 mol%).

- Conditions : MW irradiation (55 W, 365 nm UV) in ethanol-water mixture at 65°C.

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via flash chromatography.

Advantages :

- Reduced Time : Reactions complete in ≤40 minutes vs. hours under conventional heating.

- Green Solvent : Ethanol-water mixtures minimize environmental impact.

Heterogeneous Catalysis

Reusable catalysts enhance sustainability and yield consistency.

P4VP/Al₂O₃-SiO₂ Nanocomposite

| Al/Si Ratio | Aldehyde | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|

| 0.6 | 4-Cyano-2-nitrobenzaldehyde | 10 mol% | 98% |

Procedure :

- Catalyst Preparation : Poly(4-vinylpyridine) (P4VP) supported on Al₂O₃-SiO₂ via sol-gel methods.

- Reaction : Aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), catalyst (10 mol%) in water at 85°C for 4 hours.

- Recycling : Catalyst recovered via filtration and reused for ≥6 cycles without loss in activity.

Benefits :

- High Selectivity : No byproducts observed due to controlled base strength.

- Scalability : Applicable to industrial processes due to ease of catalyst separation.

Ionic Liquid Promotion

Functional ionic liquids (ILs) act as dual solvent-catalysts, enhancing reaction efficiency.

N-(3-Aminopropyl)-DABCO Bromide

| IL Structure | Aldehyde | Time | Yield | Reference |

|---|---|---|---|---|

| N-(3-Aminopropyl)-DABCO·Br | 4-Cyano-2-nitrobenzaldehyde | 15–25 hrs | 86–95% |

Mechanism :

- Dual Role : The IL provides basic sites (via DABCO) for enolate formation and hydrogen-bonding interactions for stabilization.

- Steric Management : Effective for bulky nitro-substituted aldehydes by reducing aggregation.

Specialized Protocols for Nitro Groups

Nitro substituents demand tailored conditions to manage electronic and steric challenges.

Patent-Scale Synthesis (Example)

Reactants :

- 3,4-Dihydroxy-5-nitrobenzaldehyde (precursor to nitro group)

- N,N-Diethyl

化学反应分析

Types of Reactions: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Substitution: The ethyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Carboxylic acids: from the hydrolysis of the cyano group.

Substituted esters: from nucleophilic substitution reactions.

科学研究应用

Chemical Structure and Synthesis

The molecular formula of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is C12H10N2O4, with a molecular weight of 246.22 g/mol. The compound can be synthesized through a Knoevenagel condensation reaction , involving ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine under reflux conditions. This method is favored for its efficiency in producing high yields of the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism behind its antimicrobial action may involve interaction with microbial enzymes or cellular components, although specific pathways require further elucidation.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The structure-activity relationship studies highlight the significance of the cyano and nitro groups in enhancing anticancer activity:

| Cell Line | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| A549 | 36 µM | Enzyme inhibition |

| HepG2 | Not specified | Cell cycle arrest |

The biological effects are attributed to its ability to interact with specific molecular targets, where the cyano group may act as a competitive inhibitor by binding to the active site of relevant enzymes.

Industrial Applications

In addition to its biological implications, this compound has potential industrial applications:

- Specialty Chemicals : It can serve as a building block for synthesizing more complex organic molecules.

- Material Science : The compound's unique properties may be exploited in developing specialty materials with tailored characteristics.

Case Studies

- Anticancer Evaluation : A study published in PMC reported promising anticancer activity against various human cancer cell lines, emphasizing its potential in drug development.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, thus supporting its application in medicinal chemistry.

作用机制

The mechanism of action of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting cellular pathways.

相似化合物的比较

- Ethyl 3-(4-cyano-2-nitrophenyl)propanoate

- Methyl 3-(4-cyano-2-nitrophenyl)acrylate

- Ethyl 3-(4-cyano-2-nitrophenyl)butanoate

Comparison: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.

生物活性

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

The compound features a cyano group and a nitro group, which are essential for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It is hypothesized to act as a competitive inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding. This inhibition can lead to significant alterations in metabolic pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound shows promise in inhibiting specific enzymes involved in cancer progression. For instance, studies have demonstrated its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited an IC50 value in the low micromolar range against CDK2, highlighting its potential as an anticancer agent .

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant growth inhibition across several types of cancer cells:

| Cell Line | GI % Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 71.8 | 11.70 |

| NCI-H460 (Lung) | 66.12 | 19.92 |

| ACHN (Renal) | 66.02 | Not specified |

| RFX 393 (Renal) | 84.17 | Not specified |

The compound was particularly effective against renal carcinoma cell lines, suggesting a targeted action that could be exploited in therapeutic settings .

Case Studies

- In Vitro Studies : A study investigated the effect of this compound on RFX 393 cells, revealing that treatment led to significant cell cycle arrest in the G0–G1 phase and induced apoptosis. This was evidenced by increased cell populations in the G0–G1 phase from 57.08% in control to over 80% in treated groups .

- Structure-Activity Relationship (SAR) : Further investigations into SAR indicated that modifications to the nitro and cyano groups could enhance the compound's potency against specific cancer targets. For example, replacing the nitro group with an amino group resulted in altered inhibitory profiles against CDK2 and TRKA .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via catalytic cross-coupling or condensation reactions. For example, ruthenium-catalyzed oxidative alkenylation of arenes (e.g., using [RuCl₂(p-cymene)]₂ with Cu(OAc)₂·H₂O as a co-catalyst) enables direct C–H bond functionalization, as demonstrated for analogous acrylate derivatives . Reaction efficiency is typically monitored via HPLC or ¹H NMR to track intermediate formation and purity. Column chromatography (e.g., hexane/EtOAc gradients) is recommended for purification .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?

- Methodological Answer : SC-XRD analysis involves growing high-quality crystals via slow evaporation (e.g., in ethanol or DCM). Data collection at 298 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small-molecule structures) resolves bond lengths, angles, and stereochemistry . Disorder in nitro or cyano groups requires constraints or isotropic refinement. The R factor (<0.05) and data-to-parameter ratio (>12:1) validate refinement quality .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies acrylate double bonds (δ 6.3–7.8 ppm for vinyl protons; δ 165–170 ppm for ester carbonyls) and nitrophenyl/cyano substituents .

- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can conceptual density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO), electronegativity (χ), and Fukui indices to predict electrophilic/nucleophilic sites. The electron-withdrawing nitro and cyano groups lower LUMO energy, enhancing reactivity in Michael additions or cycloadditions . Solvent effects (e.g., ethanol) are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve data contradictions during crystallographic refinement of polymorphic forms?

- Methodological Answer : For polymorphs (e.g., monoclinic vs. orthorhombic systems), twin refinement in SHELXL and merging equivalent reflections improve accuracy. Discrepancies in thermal parameters are addressed via anisotropic displacement models. Comparative analysis of unit cell parameters (e.g., a=8.214 Å, b=11.032 Å for monoclinic P2₁/c) distinguishes polymorphs .

Q. How do nitro and cyano substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The nitro group directs electrophilic substitution to the para position, while the cyano group stabilizes intermediates via resonance. In Pd-catalyzed couplings (e.g., Heck reactions), steric hindrance from the ethyl acrylate moiety favors β-hydride elimination at specific positions. Kinetic studies (e.g., monitoring via ¹H NMR) and Hammett plots quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。